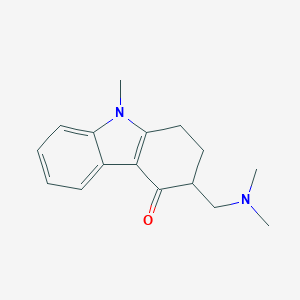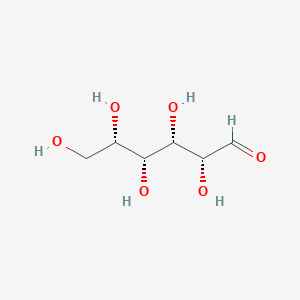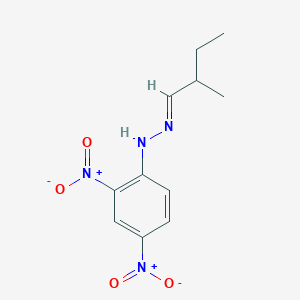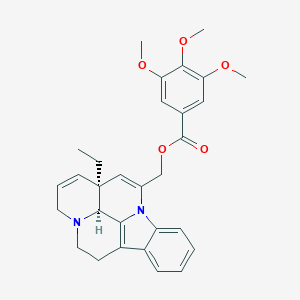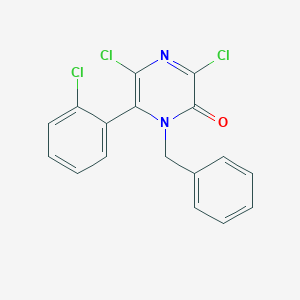![molecular formula C8H9NO2 B119121 3-Methyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one CAS No. 154928-96-8](/img/structure/B119121.png)
3-Methyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one, commonly known as MDL-105,519, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing an oxygen and nitrogen atom in their ring structure. MDL-105,519 has been found to exhibit various biochemical and physiological effects, making it a promising candidate for research in various fields.
Mécanisme D'action
MDL-105,519 exerts its biological effects through various mechanisms of action. It has been found to bind to the GABA receptor, leading to increased GABAergic neurotransmission and subsequent anticonvulsant effects. MDL-105,519 has also been found to inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of antidepressant drugs such as selective serotonin reuptake inhibitors (SSRIs).
Effets Biochimiques Et Physiologiques
MDL-105,519 has been found to exhibit various biochemical and physiological effects. It has been shown to have anticonvulsant activity in animal models, making it a potential candidate for the treatment of epilepsy. MDL-105,519 has also been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and excitotoxicity. In addition, MDL-105,519 has been found to exhibit anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression disorders.
Avantages Et Limitations Des Expériences En Laboratoire
MDL-105,519 has several advantages for use in lab experiments. It has a well-defined chemical structure and can be easily synthesized in high yield and purity. MDL-105,519 has also been extensively studied, and its biological effects are well-characterized. However, there are some limitations to the use of MDL-105,519 in lab experiments. It has been found to be relatively unstable in solution, and its effects can be influenced by factors such as pH and temperature.
Orientations Futures
There are several future directions for research on MDL-105,519. One potential area of research is its use in the treatment of epilepsy. MDL-105,519 has been found to have anticonvulsant activity in animal models, and further research is needed to determine its efficacy and safety in humans. Another potential area of research is its use in the treatment of depression and anxiety disorders. MDL-105,519 has been found to have anxiolytic and antidepressant effects, and further research is needed to determine its potential as a therapeutic agent. Finally, MDL-105,519 could be further studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Méthodes De Synthèse
The synthesis of MDL-105,519 involves the reaction of 3-methyl-4-nitrophenyl isocyanate with hydroxylamine hydrochloride in the presence of a base. The resulting product is then reduced using a reducing agent to obtain MDL-105,519 in high yield and purity. This synthesis method has been optimized and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
MDL-105,519 has been extensively studied for its potential use in scientific research. It has been found to exhibit various biological activities, including GABA receptor modulation, anticonvulsant activity, and neuroprotective effects. MDL-105,519 has also been found to inhibit the reuptake of serotonin and norepinephrine, making it a potential candidate for the treatment of depression and anxiety disorders.
Propriétés
Numéro CAS |
154928-96-8 |
|---|---|
Nom du produit |
3-Methyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one |
Formule moléculaire |
C8H9NO2 |
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
3-methyl-6,7-dihydro-4H-1,2-benzoxazol-5-one |
InChI |
InChI=1S/C8H9NO2/c1-5-7-4-6(10)2-3-8(7)11-9-5/h2-4H2,1H3 |
Clé InChI |
PMQWKMQZFCTURN-UHFFFAOYSA-N |
SMILES |
CC1=NOC2=C1CC(=O)CC2 |
SMILES canonique |
CC1=NOC2=C1CC(=O)CC2 |
Synonymes |
1,2-Benzisoxazol-5(4H)-one,6,7-dihydro-3-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




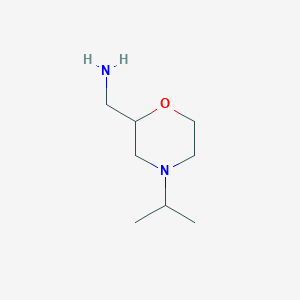
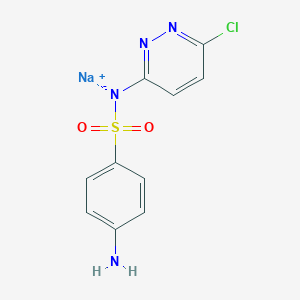
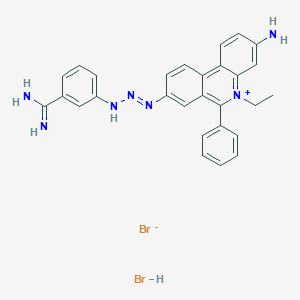
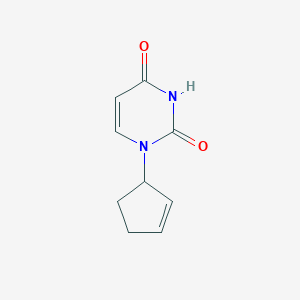
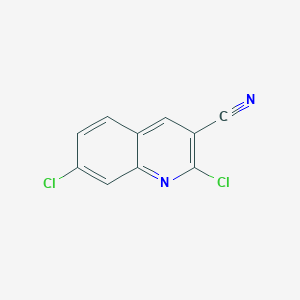
![((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B119053.png)


